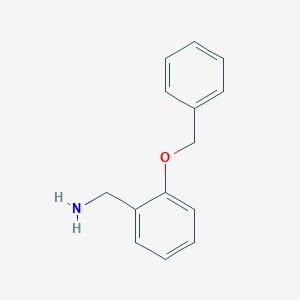

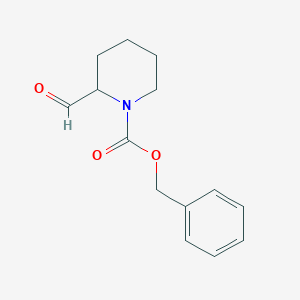

(2-(Benzyloxy)phenyl)methanamine

Overview

Description

“(2-(Benzyloxy)phenyl)methanamine” is a chemical compound with the CAS Number: 108289-24-3 . It has a molecular weight of 213.28 .

Molecular Structure Analysis

The molecular structure of “(2-(Benzyloxy)phenyl)methanamine” is represented by the InChI Code: 1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 .Scientific Research Applications

Cancer Treatment: Inhibition of CARM1

(2-(Benzyloxy)phenyl)methanamine derivatives have been developed as potent and selective inhibitors of CARM1 (Coactivator-associated arginine methyltransferase 1), which is an important target for cancer therapy. Specifically, these derivatives have shown remarkable potency and selectivity for CARM1, with compound 17e exhibiting an IC50 value of 2 ± 1 nM. This compound also demonstrated notable antiproliferative effects against melanoma cell lines, making it a promising candidate for further investigation as a potential anticancer agent .

Melanoma Research

In melanoma research, the derivatives of (2-(Benzyloxy)phenyl)methanamine have been used to study their effects on melanoma cell lines. The compound 17e, in particular, has shown good antitumor efficacy in a melanoma xenograft model, indicating its potential for use in preclinical studies and possibly advancing to clinical trials .

Biochemical Assays

The biochemical properties of (2-(Benzyloxy)phenyl)methanamine derivatives allow them to be used in cellular thermal shift assays and western blot experiments. These assays help confirm the effective targeting of CARM1 within cells, which is crucial for understanding the mechanism of action of these compounds and their potential therapeutic effects .

Structural Activity Relationship (SAR) Studies

Researchers utilize (2-(Benzyloxy)phenyl)methanamine derivatives to conduct SAR studies. These studies help in understanding the relationship between the chemical structure of a compound and its biological activity. This is essential for the rational design of new compounds with improved efficacy and selectivity for CARM1 inhibition .

Pharmacological Profiling

The pharmacological profile of (2-(Benzyloxy)phenyl)methanamine derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, is an area of active research. This profiling is vital for predicting the safety and efficacy of these compounds as potential drugs .

Chemical Modifications and Synthesis

Chemical modifications of (2-(Benzyloxy)phenyl)methanamine are performed to enhance its potency and selectivity for CARM1. These modifications also aim to improve the solubility and stability of the compound, making it more suitable for in vivo studies .

Molecular Docking Studies

Molecular docking studies are conducted with (2-(Benzyloxy)phenyl)methanamine derivatives to predict their binding affinity and orientation within the CARM1 active site. This computational approach helps in the identification of key interactions and hot spots that are critical for the inhibitory activity .

Lead Optimization

The derivatives of (2-(Benzyloxy)phenyl)methanamine are subjected to lead optimization processes to enhance their drug-like properties. This includes optimizing the pharmacokinetic profile and minimizing potential off-target effects, thereby increasing the likelihood of success in clinical development .

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

(2-(Benzyloxy)phenyl)methanamine and its derivatives act as potent inhibitors of CARM1 . They interact with CARM1, inhibiting its activity and thus disrupting its role in cancer progression .

Biochemical Pathways

The inhibition of CARM1 by (2-(Benzyloxy)phenyl)methanamine affects the biochemical pathways associated with cancer progression. CARM1 plays a crucial role in the methylation of arginine residues on histones, a process that is often dysregulated in cancer . By inhibiting CARM1, (2-(Benzyloxy)phenyl)methanamine can potentially disrupt these pathways and halt cancer progression .

Pharmacokinetics

It’s worth noting that the compound’s derivatives have shown notable antiproliferative effects against melanoma cell lines , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of (2-(Benzyloxy)phenyl)methanamine’s action is the inhibition of CARM1, leading to antiproliferative effects against melanoma cell lines . One derivative, compound 17e, displayed remarkable potency and selectivity for CARM1, along with notable antiproliferative effects .

Action Environment

The action environment can significantly influence the efficacy and stability of (2-(Benzyloxy)phenyl)methanamine While specific environmental factors were not mentioned in the search results, it’s important to consider factors such as pH, temperature, and the presence of other molecules that could interact with (2-(Benzyloxy)phenyl)methanamine

properties

IUPAC Name |

(2-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOOCNDBVXUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548470 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Benzyloxy)phenyl)methanamine | |

CAS RN |

108289-24-3 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)